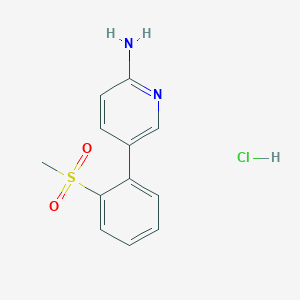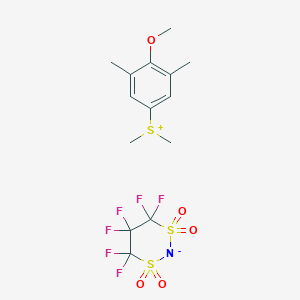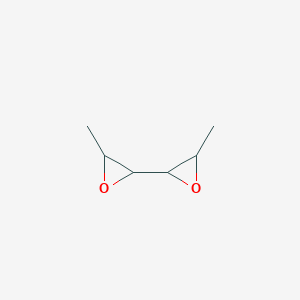
2-Methyl-3-(3-methyloxiran-2-yl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(3-methyloxiran-2-yl)oxirane is an organic compound with the molecular formula C6H10O2. It is a type of epoxide, which is characterized by a three-membered ring containing an oxygen atom. Epoxides are highly reactive due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-methyloxiran-2-yl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-methyl-2-butene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide ring .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale epoxidation processes. These processes utilize catalysts such as titanium silicalite-1 (TS-1) in the presence of hydrogen peroxide as the oxidant. The reaction is carried out in a continuous flow reactor, allowing for efficient production of the epoxide .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(3-methyloxiran-2-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophiles can attack the electrophilic carbon atoms in the epoxide ring, resulting in ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-), alkoxides (RO-), and amines (RNH2) are commonly employed.
Major Products
Oxidation: Diols are the major products formed from the oxidation of this compound.
Reduction: Alcohols are the primary products of reduction reactions.
Substitution: The products of substitution reactions depend on the nucleophile used, but typically include alcohols, ethers, and amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(3-methyloxiran-2-yl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(3-methyloxiran-2-yl)oxirane involves the opening of the epoxide ring, which is highly strained and reactive. This ring-opening can occur through nucleophilic attack, leading to the formation of various products depending on the nucleophile. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyloxirane: Another epoxide with similar reactivity but different substituents on the ring.
2-Ethyl-3-methyloxirane: Similar structure with an ethyl group instead of a methyl group.
3-Ethyl-2,2-dimethyloxirane: Contains additional methyl and ethyl groups, leading to different reactivity and applications .
Uniqueness
2-Methyl-3-(3-methyloxiran-2-yl)oxirane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
51153-42-5 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
2-methyl-3-(3-methyloxiran-2-yl)oxirane |
InChI |
InChI=1S/C6H10O2/c1-3-5(7-3)6-4(2)8-6/h3-6H,1-2H3 |
InChI-Schlüssel |
SINVKWSLMGHBSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(O1)C2C(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


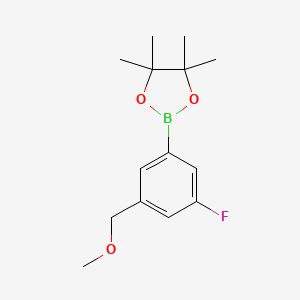
![ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B13990340.png)

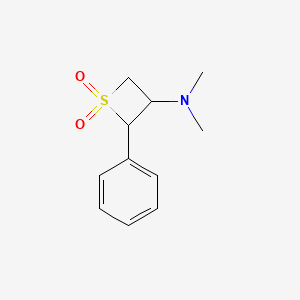
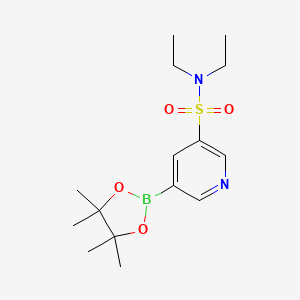
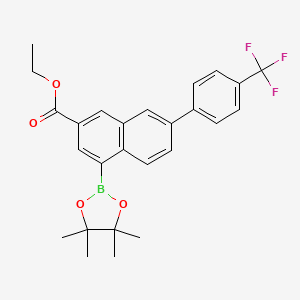

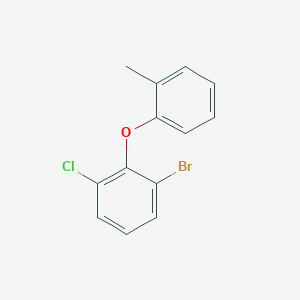
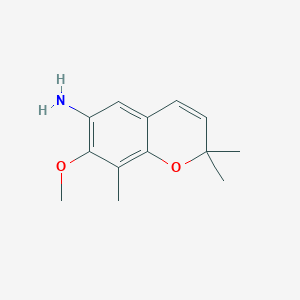
![4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)
